DBCO-PEG2-acid

Bioconjugation Click Chemistry Solubility

DBCO-PEG2-acid is the definitive short, semi-rigid linker for PROTAC ternary complex optimization and stable, non-cleavable ADC construction. Unlike hydrophobic DBCO-acid or overly flexible long-chain PEG variants, its discrete PEG2 spacer delivers the precise spatial geometry required for productive E3 ligase recruitment while maintaining aqueous solubility. The terminal carboxylic acid enables modular, two-step bioconjugation via EDC/NHS chemistry, giving you unmatched control over conjugate composition. Choose DBCO-PEG2-acid when linker length directly dictates your therapeutic candidate's efficacy.

Molecular Formula C26H28N2O6
Molecular Weight 464.5 g/mol
Cat. No. B8104231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG2-acid
Molecular FormulaC26H28N2O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)O
InChIInChI=1S/C26H28N2O6/c29-24(27-14-16-34-18-17-33-15-13-26(31)32)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32)
InChIKeyIZLCAESRDHFGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-PEG2-acid: Core Properties and Scientific Positioning for Copper-Free Click Bioconjugation


DBCO-PEG2-acid is a heterobifunctional click chemistry reagent comprising a strained dibenzocyclooctyne (DBCO, also known as ADIBO) group, a discrete polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid moiety . It is widely utilized in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) to facilitate bioconjugation of azide-tagged biomolecules, including proteins, antibodies, and nucleic acids . As a member of the DBCO-PEGx-acid family, this compound serves as a modular building block for constructing advanced therapeutic modalities, particularly in the fields of PROTAC (Proteolysis Targeting Chimera) development and Antibody-Drug Conjugate (ADC) research [1].

The Inadequacy of Generic Substitution: Why DBCO-PEG2-acid Cannot Be Replaced by DBCO-acid or Alternative PEGylated DBCOs


The selection of a DBCO-based linker is not interchangeable. The fundamental difference in aqueous solubility between the hydrophobic DBCO-acid core and its PEGylated variants dictates experimental feasibility in biological buffers. Furthermore, the precise length of the PEG spacer (n=2 in DBCO-PEG2-acid) is a critical determinant of bioconjugation efficiency, spatial orientation, and linker-dependent pharmacokinetic properties in downstream applications like ADCs and PROTACs . Using a shorter spacer like DBCO-acid often leads to solubility challenges and steric hindrance [1], while longer PEG chains (e.g., PEG4 or PEG12) may introduce excessive conformational flexibility, potentially reducing the efficacy of ternary complex formation in PROTACs or altering the drug-to-antibody ratio (DAR) profile in ADCs . Therefore, DBCO-PEG2-acid occupies a distinct, application-specific niche that cannot be fulfilled by generic substitution.

Quantitative Evidence Guide for DBCO-PEG2-acid: Validated Performance Differentiation for Scientific Procurement


Aqueous Solubility Enhancement Relative to Non-PEGylated DBCO-acid

The incorporation of a PEG2 spacer into DBCO-PEG2-acid fundamentally alters its solubility profile compared to the non-PEGylated analog, DBCO-acid. While DBCO-acid (CAS 1353016-70-2) is hydrophobic and exhibits limited solubility in aqueous buffers, the hydrophilic PEG chain of DBCO-PEG2-acid allows for increased water solubility . This distinction is critical for biological applications requiring aqueous media, as DBCO-acid often necessitates organic co-solvents (e.g., up to 10-40% DMSO) which can denature proteins or reduce cell viability [1]. This property is a direct consequence of the compound's structure and is essential for maintaining biomolecule stability and activity during conjugation reactions.

Bioconjugation Click Chemistry Solubility

Comparative Linker Geometry: Spatial Flexibility and Steric Profile for PROTAC Design

In PROTAC design, linker length and composition are pivotal for forming a stable ternary complex between the target protein and E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation [1]. The PEG2 spacer in DBCO-PEG2-acid provides a specific spatial separation between the two ligands. While no direct head-to-head studies comparing DBCO-PEG2-acid to other linkers in a functional degradation assay were found in this search, class-level evidence from PROTAC linker optimization studies indicates that linker length and rigidity directly impact degradation potency and selectivity [1]. The optimal linker for a given target protein must be empirically determined. DBCO-PEG2-acid is explicitly offered and utilized as a PROTAC linker building block [2], and its distinct length offers a critical variable for screening programs where other linkers (e.g., PEG4 or PEG12) may produce suboptimal activity due to distance constraints.

PROTAC Linker Chemistry Targeted Protein Degradation

Conjugation Handle Stability: Carboxylic Acid vs. NHS Ester Reactivity

The terminal carboxylic acid on DBCO-PEG2-acid provides a stable functional handle that can be activated on-demand (e.g., with EDC/NHS) for conjugation to primary amines . In contrast, pre-activated esters like DBCO-PEG4-NHS or DBCO-PEG5-NHS are prone to hydrolysis in aqueous buffers, leading to loss of reactivity and lower conjugation yields . For instance, the hydrolysis half-life (T1/2) of NHS esters is pH-dependent and can be as short as minutes under slightly basic conditions [1]. The carboxylic acid on DBCO-PEG2-acid is stable during storage and handling, allowing for precise control over the timing and stoichiometry of the activation and conjugation steps, a critical advantage for reproducible bioconjugation workflows.

Amide Bond Formation Chemical Stability Bioconjugation

Kinetic Competency of DBCO in SPAAC: Supporting Data from Class-Level Kinetics

While specific second-order rate constants for DBCO-PEG2-acid with azide-bearing partners were not identified in this search, the reaction kinetics of the DBCO (ADIBO) moiety are well-characterized. The DBCO group is among the most reactive cyclooctynes for strain-promoted alkyne-azide cycloaddition (SPAAC), with reported second-order rate constants reaching up to 1.0 M⁻¹s⁻¹ or higher in some studies [1]. This level of reactivity enables efficient bioconjugation at low micromolar concentrations and under physiological conditions, without the need for cytotoxic copper catalysts . The presence of the PEG2 linker is not expected to significantly alter the intrinsic reactivity of the DBCO group, and this class-level kinetic data supports its reliable use as a fast and biocompatible click chemistry reagent .

Click Chemistry SPAAC Reaction Kinetics

Role as a Non-Cleavable ADC Linker: Pharmacokinetic Implications

DBCO-PEG2-acid (specifically its derivative DBCO-PEG2-CH2CH2COOH) is characterized as a non-cleavable PEG-containing linker for ADC development [1]. This is a critical design choice with direct pharmacokinetic consequences. Unlike cleavable linkers that rely on intracellular enzymes (e.g., cathepsin B) or chemical triggers (e.g., acidic pH or glutathione) to release the cytotoxic payload, non-cleavable linkers are stable in circulation and release the drug only upon complete lysosomal degradation of the antibody [2]. This mechanism typically results in improved plasma stability and reduced premature drug release, thereby potentially widening the therapeutic index by limiting off-target toxicity [2].

ADC Linker Chemistry Drug Delivery

High-Value Application Scenarios for DBCO-PEG2-acid in Advanced Bioconjugation Research


PROTAC Linker Screening and Optimization

When synthesizing a library of PROTAC candidates for a novel target protein, DBCO-PEG2-acid is an essential component. Its specific PEG2 spacer length offers a distinct spatial geometry compared to other linkers like DBCO-PEG4-acid or DBCO-PEG12-acid. Researchers should procure this compound to create PROTACs with a short, semi-rigid linker, which is often optimal for inducing productive ternary complexes between certain target proteins and E3 ligases [1]. The terminal carboxylic acid allows for facile conjugation to amine-functionalized ligands, enabling a modular approach to PROTAC assembly .

Construction of Non-Cleavable Antibody-Drug Conjugates (ADCs)

DBCO-PEG2-acid is specifically selected for the development of ADCs where a non-cleavable linker is the intended design. Its use ensures the cytotoxic payload remains attached to the antibody until the entire complex is degraded in the lysosome, a mechanism associated with reduced systemic toxicity and improved stability [1]. This scenario is particularly relevant when the payload is a non-cleavable toxin like mertansine (DM1) or when a stable linker is required for imaging applications.

Two-Step Bioconjugation for Sensitive Biomolecules

This scenario leverages the stability of DBCO-PEG2-acid's carboxylic acid handle. A researcher can first conjugate DBCO-PEG2-acid to an amine-containing protein, peptide, or nanoparticle using EDC/NHS chemistry under carefully controlled conditions [1]. Following purification to remove excess linker, the now DBCO-functionalized biomolecule can be stored or reacted in a second, copper-free SPAAC step with any azide-tagged payload (e.g., a fluorophore, drug, or oligonucleotide) in a fully biocompatible aqueous buffer . This two-step approach minimizes the exposure of sensitive biomolecules to harsh reaction conditions and provides greater control over the final conjugate's composition compared to using a pre-activated NHS ester linker.

Site-Specific Modification of Antibodies

DBCO-PEG2-acid is a key reagent in strategies for site-specific antibody conjugation. For instance, following the enzymatic or genetic incorporation of an azide-bearing non-canonical amino acid (e.g., p-azidomethyl-L-phenylalanine) into an antibody, DBCO-PEG2-acid can be used to introduce a stable, non-cleavable linker via SPAAC. The resulting antibody-linker conjugate, featuring a free carboxylic acid, can then be further derivatized with amine-containing payloads or used to precisely control the drug-to-antibody ratio (DAR), leading to ADCs with improved homogeneity and therapeutic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG2-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.